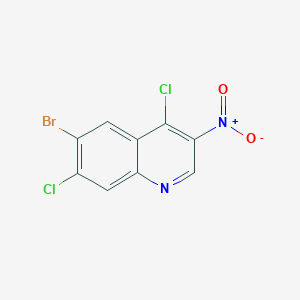
6-Bromo-4,7-dichloro-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-dichloro-3-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a quinoline ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-nitroquinoline typically involves multi-step reactions. One common method involves the nitration of 6-bromo-4,7-dichloroquinoline using fuming nitric acid under reflux conditions . The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dichloro-3-nitroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Formation of 6-bromo-4,7-dichloro-3-aminoquinoline.
Oxidation Reactions: Formation of quinoline N-oxides.
Scientific Research Applications
6-Bromo-4,7-dichloro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dichloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-3-nitroquinoline
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 6-Bromo-4-methyl-3-nitroquinoline
Uniqueness
6-Bromo-4,7-dichloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. The combination of these halogens with the nitro group provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
853908-66-4 |
|---|---|
Molecular Formula |
C9H3BrCl2N2O2 |
Molecular Weight |
321.94 g/mol |
IUPAC Name |
6-bromo-4,7-dichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3BrCl2N2O2/c10-5-1-4-7(2-6(5)11)13-3-8(9(4)12)14(15)16/h1-3H |
InChI Key |
FGWIHZXHSCLCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



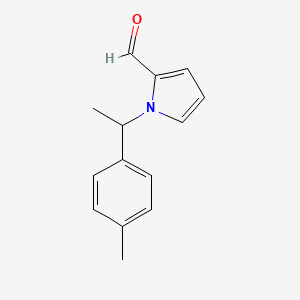
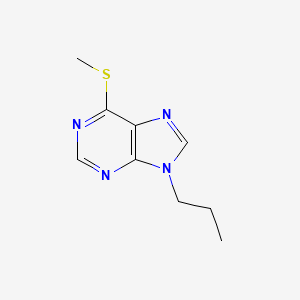
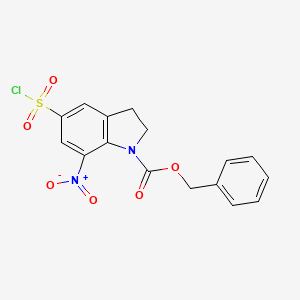
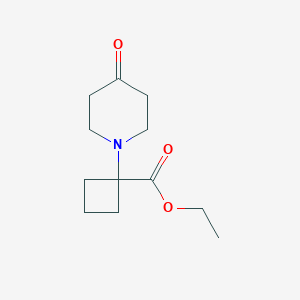
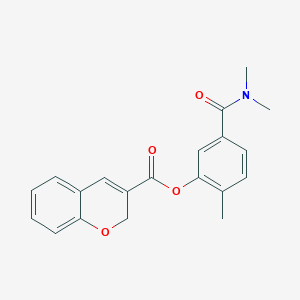
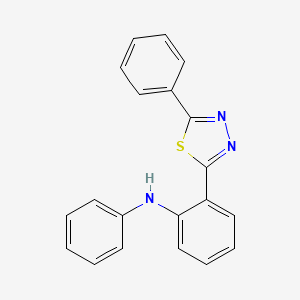

![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
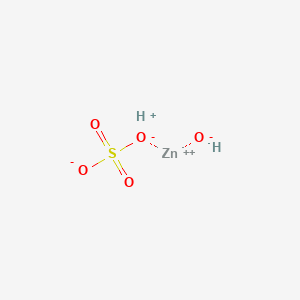
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)



